An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)benzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and purification of 2-(trifluoromethyl)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound as a versatile building block in medicinal chemistry and agrochemical synthesis. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols. Furthermore, this guide visualizes the role of sulfonamide-based compounds in inhibiting the URAT1 transporter, a key target in the treatment of gout, and outlines a representative synthetic workflow for URAT1 inhibitors.
Introduction
2-(Trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide that has garnered significant interest as a key intermediate in the synthesis of biologically active molecules. The presence of the trifluoromethyl group (-CF3) at the ortho position of the benzene ring imparts unique electronic properties and metabolic stability to the molecule, making it a valuable synthon in drug discovery and agrochemical research. The sulfonamide moiety provides a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening. Notably, derivatives of this and similar sulfonamides have been investigated as inhibitors of the urate transporter 1 (URAT1), a critical protein involved in the renal reabsorption of uric acid and a primary target for the treatment of hyperuricemia and gout.
Chemical and Physical Properties
The chemical and physical properties of 2-(Trifluoromethyl)benzenesulfonamide are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1869-24-5 | [1][2] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][2] |
| Molecular Weight | 225.19 g/mol | [1][2][3] |
| Appearance | White to almost white or pale yellow to off-white powder/crystalline solid | [4] |
| Melting Point | 180-184 °C | [2] |
| Boiling Point (Predicted) | 320.5 ± 52.0 °C | |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.55 ± 0.60 | |
| Solubility | Soluble in methanol. | |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance)
A representative 1H NMR spectrum of 2-(Trifluoromethyl)benzenesulfonamide in CDCl₃ shows characteristic signals for the aromatic protons and the amine protons of the sulfonamide group.
-
δ 7.6-7.8 (m, 4H): Multiplet corresponding to the protons on the benzene ring.
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δ 5.0 (br s, 2H): A broad singlet corresponding to the two protons of the -SO₂NH₂ group.
13C NMR (Carbon Nuclear Magnetic Resonance)
The 13C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts and those observed for similar structures suggest the following approximate ranges:
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δ 123-135: Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
The exact chemical shifts will be influenced by the electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups.
19F NMR (Fluorine Nuclear Magnetic Resonance)
19F NMR is a powerful tool for characterizing fluorinated compounds. For 2-(Trifluoromethyl)benzenesulfonamide, a single sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically in the range of -58 to -64 ppm relative to a CFCl₃ standard.
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary sulfonamide (-SO₂NH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1300 | S=O stretch (asymmetric) | Sulfonamide (-SO₂NH₂) |
| 1180-1140 | S=O stretch (symmetric) | Sulfonamide (-SO₂NH₂) |
| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |
| 950-900 | S-N stretch | Sulfonamide (-SO₂NH₂) |
Mass Spectrometry (MS)
Mass spectrometry data for 2-(Trifluoromethyl)benzenesulfonamide shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the sulfonamide group and cleavage of the trifluoromethyl group.
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)benzenesulfonamide
This protocol describes the synthesis of 2-(Trifluoromethyl)benzenesulfonamide from 2-(trifluoromethyl)benzenesulfonyl chloride.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride
-
2 M Ammonia in ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add a 2 M solution of ammonia in ethanol (approximately 3.5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)benzenesulfonamide as a solid.
Purification by Recrystallization
This protocol provides a general method for the purification of 2-(Trifluoromethyl)benzenesulfonamide by recrystallization, based on procedures for similar sulfonamides.[5] An ethanol/water solvent system is often effective for sulfonamides due to the presence of both polar and non-polar moieties.
Materials:
-
Crude 2-(Trifluoromethyl)benzenesulfonamide
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 2-(Trifluoromethyl)benzenesulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and briefly reheat to boiling.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.
-
Dry the crystals in a desiccator or a vacuum oven to obtain the purified 2-(Trifluoromethyl)benzenesulfonamide.
Biological Activity and Signaling Pathways
Inhibition of Urate Transporter 1 (URAT1)
2-(Trifluoromethyl)benzenesulfonamide and its derivatives have been identified as inhibitors of the human urate transporter 1 (URAT1).[6] URAT1 is a key protein in the renal reabsorption of uric acid from the proximal tubule back into the bloodstream.[7][8] By inhibiting URAT1, these compounds promote the excretion of uric acid in the urine, thereby lowering its concentration in the blood. This mechanism of action is a cornerstone in the treatment of hyperuricemia and the prevention of gout attacks.[9]
The following diagram illustrates the role of URAT1 in uric acid reabsorption in the renal proximal tubule and its inhibition.
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Application in Synthetic Workflows
2-(Trifluoromethyl)benzenesulfonamide serves as a valuable starting material or intermediate in the synthesis of more complex molecules, such as potent URAT1 inhibitors like Lesinurad and its analogues. The following diagram illustrates a generalized experimental workflow for the synthesis of a URAT1 inhibitor using a sulfonamide precursor. This workflow is representative of multi-step organic syntheses in drug development.
Caption: Generalized synthetic workflow for a URAT1 inhibitor.
Conclusion
2-(Trifluoromethyl)benzenesulfonamide is a compound of significant utility in the fields of medicinal chemistry and agrochemical synthesis. Its unique combination of a trifluoromethyl group and a reactive sulfonamide moiety makes it an attractive building block for the development of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key experimental protocols for its synthesis and purification. The visualization of its role in the inhibition of the URAT1 transporter and its application in a representative synthetic workflow highlights its importance in contemporary drug discovery efforts, particularly in the development of treatments for hyperuricemia and gout. This comprehensive resource aims to support researchers in the effective application of 2-(trifluoromethyl)benzenesulfonamide in their scientific endeavors.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

